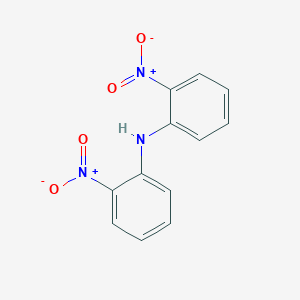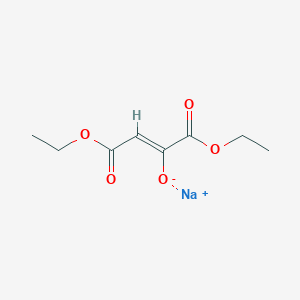
2-Hydrazinoquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular formula of 2-Hydrazinoquinoline is C9H9N3 . It has a molecular weight of 159.19 .Chemical Reactions Analysis
The formation of carboxylic acid derivative is attributed to the esterification reaction between 2-Hydrazinoquinoline and a carboxyl group, while the production of aldehyde and ketone derivatives is through the formation of Schiff bases between 2-Hydrazinoquinoline and a carbonyl group .Physical And Chemical Properties Analysis
2-Hydrazinoquinoline has a density of 1.3±0.1 g/cm3, a boiling point of 381.4±15.0 °C at 760 mmHg, and a flash point of 184.4±20.4 °C . It also has a molar refractivity of 50.7±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Metabolomic Investigation
2-Hydrazinoquinoline is utilized as a derivatization agent in liquid chromatography-mass spectrometry (LC-MS) for metabolomic studies. It facilitates the analysis of short-chain carboxylic acids, aldehydes, and ketones in biological samples, which are crucial for understanding metabolic disorders such as diabetic ketoacidosis .
Diabetes Research
The compound plays a significant role in diabetes research, particularly in the study of Type 1 diabetes-induced metabolic changes. By derivatizing urine samples from streptozotocin-treated mice, researchers can track the kinetics of metabolic disruptions caused by diabetes .
Chemical Derivatization
2-Hydrazinoquinoline acts as a novel derivatization agent, optimizing the simultaneous LC-MS analysis of various metabolites. This process enhances the detection and quantification of metabolites, providing a clearer picture of the metabolic status .
Pharmaceutical Applications
In the pharmaceutical field, 2-Hydrazinoquinoline is used to investigate the metabolic pathways affected by different drugs. This helps in understanding the drug’s mechanism of action and its metabolic byproducts .
Agrochemical Research
This compound is applied in agrochemical research to study the metabolic processes in plants and pests. It aids in the development of new pesticides and the improvement of crop protection strategies .
Dyestuff Field
2-Hydrazinoquinoline is involved in the dyestuff industry for the synthesis of dyes. Its chemical properties allow for the creation of colorants with specific characteristics for various applications .
Wirkmechanismus
Target of Action
2-Hydrazinoquinoline, also known as 2-Hydrazinylquinoline, is a hydrazine reagent . It primarily targets carbonyl compounds , specifically aldehydes and ketones . These compounds play crucial roles in various metabolic pathways, serving as intermediates and end products .
Mode of Action
The interaction of 2-Hydrazinoquinoline with its targets results in the formation of hydrazone derivatives . This occurs through two main reactions:
- Esterification reaction : This involves the reaction between 2-Hydrazinoquinoline and a carboxyl group present in carboxylic acids .
- Formation of Schiff bases : This involves the reaction between 2-Hydrazinoquinoline and a carbonyl group present in aldehydes and ketones .
Biochemical Pathways
The biochemical pathways affected by 2-Hydrazinoquinoline are those involving short-chain carboxylic acids, aldehydes, and ketones . These compounds are substrates and products of numerous enzymatic reactions, intermediate metabolites in both anabolic and catabolic metabolism, building blocks for complex biomolecules, regulators of metabolic pathways, and causes of metabolic disorders and oxidative stress .
Pharmacokinetics
It’s worth noting that the compound is compatible with biological samples, as demonstrated by its successful derivatization of urine, serum, and liver extract samples .
Result of Action
The result of 2-Hydrazinoquinoline’s action is the formation of hydrazone derivatives of carbonyl compounds . This improves the ionization efficiency and selectivity of detection, which is particularly useful in liquid chromatography-mass spectrometry (LC-MS) analysis .
Action Environment
This suggests that 2-Hydrazinoquinoline can operate effectively in different biological environments.
Safety and Hazards
Zukünftige Richtungen
2-Hydrazinoquinoline has been developed as an effective derivatization agent for simultaneous LC-MS analysis of carboxylic acids, aldehydes, and ketones in biological samples . The potential use of 2-Hydrazinoquinoline derivatization to characterize metabolic changes has been demonstrated . This could serve as a useful tool for the LC-MS-based metabolomic investigation of endogenous metabolism .
Eigenschaften
IUPAC Name |
quinolin-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVCLSHKMIGEFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065945 | |
| Record name | 2(1H)-Quinolinone, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinoquinoline | |
CAS RN |
15793-77-8 | |
| Record name | 2-Hydrazinoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15793-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 2-hydrazinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015793778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydrazinoquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 2-hydrazinyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Quinolinone, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-quinolylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydrazinylquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MG52EZF59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B107589.png)

![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)

![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B107595.png)

